molecular formula C10H14Cl2N4O B2946164 3-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine CAS No. 1435804-51-5

3-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine

Cat. No.: B2946164
CAS No.: 1435804-51-5
M. Wt: 277.15
InChI Key: NOMLKWXJQNXTAJ-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted at position 3 with a pyridin-4-yl group and at position 5 with a propan-1-amine chain. The hydrochloride salt form (commonly reported in analogs) enhances solubility in polar solvents .

Properties

IUPAC Name

3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c11-5-1-2-9-13-10(14-15-9)8-3-6-12-7-4-8/h3-4,6-7H,1-2,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDUHASFKTZIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NOC(=N2)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . The reaction proceeds at ambient temperature and yields the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of protective groups and subsequent deprotection steps may be employed to ensure the stability of intermediates during the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

3-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The oxadiazole ring is known to interact with DNA, potentially leading to anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

SLF108185117
  • Structure : 3-(3-(4-Decylphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
  • Key Differences : Replaces pyridin-4-yl with a 4-decylphenyl group.
  • Implications: Increased lipophilicity due to the long alkyl chain, enhancing membrane permeability but reducing aqueous solubility. Potential for altered target interactions due to hydrophobic aromatic substitution .
3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
  • Structure : Thiophene replaces pyridin-4-yl.
  • Key Differences : Sulfur atom in thiophene introduces distinct electronic properties (e.g., weaker basicity compared to pyridine).
  • Molecular weight: 245.73 g/mol; hydrochloride salt ensures moderate solubility .
3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
  • Structure : 4-Methoxyphenyl substituent.
  • Key Differences : Methoxy group is electron-donating, altering oxadiazole ring electronics.
  • Implications :
    • Enhanced lipophilicity compared to pyridinyl analogs but reduced polarity.
    • Molecular weight: 269.73 g/mol; hydrochloride salt (CAS 1374408-25-9) .

Modifications to the Propan-1-amine Chain

3-(Methylthio)-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine oxalate
  • Structure : Methylthio (-SMe) group added to the propane chain.
  • Implications :
    • Oxalate salt (vs. hydrochloride) may alter solubility (e.g., lower solubility in water).
    • Molecular weight: 340.35 g/mol (C₁₃H₁₆N₄O₅S) .
3-(Methylthio)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine
  • Structure : Pyridin-3-yl instead of pyridin-4-yl.
  • Key Differences : Nitrogen position in pyridine affects electronic distribution and binding interactions.
  • Implications :
    • Pyridin-3-yl may reduce steric hindrance in target binding pockets.
    • Molecular weight: 250.32 g/mol; purity ≥95% .
SLP7111228
  • Structure : (S)-2-((3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboximidamide hydrochloride.
  • Key Differences : Pyrrolidine-carboximidamide replaces propan-1-amine; 4-octylphenyl substituent.
  • Implications :
    • Designed as a SphK1 inhibitor (Ki = 48 nM), demonstrating how alkyl chain length and heterocyclic modifications influence biological activity .
3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine Hydrochloride
  • Structure : Pyrazine replaces pyridine.
  • Key Differences : Diazine ring (two nitrogen atoms) increases electron deficiency.
  • Explored in cancer therapy research for optical applications .

Research Implications

  • Biological Activity : Pyridinyl and thiophenyl analogs show promise in enzyme inhibition (e.g., SphK1) and optical applications, respectively.
  • Solubility and Bioavailability : Hydrochloride and oxalate salts balance solubility and stability, while alkyl/aryl substitutions modulate membrane permeability.
  • Target Specificity : Substituent positions (e.g., pyridin-3-yl vs. pyridin-4-yl) influence steric and electronic interactions with biological targets.

Biological Activity

3-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine is a compound belonging to the oxadiazole class of heterocycles, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C8H10N4OC_8H_{10}N_4O with a molecular weight of approximately 176.19 g/mol. The compound features a pyridine ring and an oxadiazole moiety, which are essential for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. One study reported that derivatives exhibited IC50 values ranging from 2.76 µM to 9.27 µM against specific tumor cell lines, indicating significant potency (Table 1) .

Cell Line IC50 (µM)
Human ovarian adenocarcinoma2.76
Human pleural mesothelioma9.27
Human renal cancer1.14

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that oxadiazole derivatives possess activity against a range of bacterial strains. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL against Staphylococcus aureus . This suggests a promising avenue for developing new antimicrobial agents.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of oxadiazole derivatives. Compounds in this class have shown affinity for metabotropic glutamate receptors, which are critical in neurodegenerative diseases . The ability to modulate these receptors may provide therapeutic benefits in conditions such as epilepsy and Alzheimer’s disease.

The biological activities of this compound are likely mediated through several mechanisms:

  • Inhibition of Enzymes : Oxadiazoles have been found to inhibit various enzymes such as histone deacetylases (HDAC), which play a role in cancer progression and neurodegeneration .
  • Receptor Modulation : The interaction with specific receptors like PTP1B and CXCR4 can influence cellular signaling pathways involved in cancer and inflammatory responses .
  • Cytotoxicity Induction : The compound induces apoptosis in cancer cells through various pathways, contributing to its anticancer effects.

Case Studies

A notable case study involved the synthesis and evaluation of several oxadiazole derivatives where researchers modified the structure of known compounds to enhance their biological activity. These modifications led to improved IC50 values against multiple cancer cell lines and provided insights into structure-activity relationships (SAR) .

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